Cas no 90446-25-6 (4-(Difluoromethoxy)benzonitrile)

4-(Difluoromethoxy)benzonitrile structure
90446-25-6 structure
Product Name:4-(Difluoromethoxy)benzonitrile
CAS No:90446-25-6
MF:C8H5F2NO
MW:169.128208875656
MDL:MFCD00085006
CID:803325
PubChem ID:2736990
Update Time:2024-10-26

4-(Difluoromethoxy)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethoxy)benzonitrile
    • Benzonitrile,4-(difluoromethoxy)-
    • 4-(difluoromethoxy)benzenecarbonitrile
    • 4-difluoromethoxybenzonitrile
    • 1-Cyano-4-(difluoromethoxy)benzene
    • PubChem18485
    • OGMOYCCCAFJQKI-UHFFFAOYSA-N
    • HMS1788L03
    • STK313077
    • SBB021781
    • BBL039156
    • CK1058
    • VZ27887
    • TF10223
    • AS02735
    • SY0322
    • 4-(Difluoromethoxy)benzonitrile (ACI)
    • 90446-25-6
    • SY032268
    • D4955
    • EN300-07860
    • 4-[bis(fluoranyl)methoxy]benzenecarbonitrile
    • AKOS000309345
    • AS-18825
    • DTXSID50920380
    • Z55928802
    • CS-0094686
    • MFCD00085006
    • SCHEMBL932887
    • A843553
    • 4-Cyanophenyl difluoromethyl ether
    • MDL: MFCD00085006
    • Inchi: 1S/C8H5F2NO/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8H
    • InChI Key: OGMOYCCCAFJQKI-UHFFFAOYSA-N
    • SMILES: N#CC1C=CC(OC(F)F)=CC=1

Computed Properties

  • Exact Mass: 169.03400
  • Monoisotopic Mass: 169.03392011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.26
  • Melting Point: 40.0 to 44.0 deg-C
  • Boiling Point: 245 ºC
  • Flash Point: 102 ºC
  • PSA: 33.02000
  • LogP: 2.15968

4-(Difluoromethoxy)benzonitrile Security Information

4-(Difluoromethoxy)benzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-(Difluoromethoxy)benzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  2 min, rt
Reference
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate
Fier, Patrick S.; Hartwig, John F., Angewandte Chemie, 2013, 52(7), 2092-2095

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  4 h, 75 °C
Reference
Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(phen)] and Difluorocarbene Precursor [Cu(phen)2][O2CCF2Cl]
Lin, Xiaoxi; Hou, Chuanqi; Li, Haohong; Weng, Zhiqiang, Chemistry - A European Journal, 2016, 22(6), 2075-2084

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  30 min, rt
1.2 Solvents: Acetonitrile ;  2 h, rt; 1 h, rt
1.3 Reagents: Water
Reference
Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes
Thomoson, Charles S.; Dolbier, William R., Journal of Organic Chemistry, 2013, 78(17), 8904-8908

Production Method 4

Reaction Conditions
Reference
Chlorodifluoromethane
Burton, Donald J.; Qiu, Weiming; Joneczyk, Andrzej; Kowalkowska, Anna, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-6

Production Method 5

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium hydroxide ,  Benzyltriethylammonium hydroxide Solvents: Hexane ,  Water
Reference
Method of preparing alcohol or phenol difluoromethyl ethers
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Production Method 6

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ;  9 h, 25 °C
Reference
Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid
Yang, Jinyan; Jiang, Min; Jin, Yunhe; Yang, Haijun; Fu, Hua, Organic Letters, 2017, 19(10), 2758-2761

Production Method 7

Reaction Conditions
1.1 Solvents: p-Xylene ;  2 h, 90 °C
Reference
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation
Deng, Xiao-Yun; Lin, Jin-Hong; Zheng, Jian; Xiao, Ji-Chang, Chemical Communications (Cambridge, 2015, 51(42), 8805-8808

Production Method 8

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ;  12 h, 35 °C
1.2 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ;  12 h, rt
1.3 Solvents: Water ;  rt
Reference
Three step procedure for the preparation of aromatic and aliphatic difluoromethyl ethers from phenols and alcohols using a chlorine/fluorine exchange methodology
Dolbier, William R. Jr.; Wang, Fei; Tang, Xiaojun; Thomoson, Charles S.; Wang, Linhua, Journal of Fluorine Chemistry, 2014, 160, 72-76

4-(Difluoromethoxy)benzonitrile Raw materials

4-(Difluoromethoxy)benzonitrile Preparation Products

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